

Selectivity profile of JNJ-41443532 against other chemokine receptors

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Compound of Interest

Compound Name: JNJ-41443532

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JNJ-41443532: A Profile of a Selective CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of **JNJ-41443532**, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). The data presented herein is compiled from preclinical studies to offer an objective comparison of its activity against other chemokine receptors, supported by experimental details.

Selectivity Profile of JNJ-41443532

JNJ-41443532, also referred to as compound 8d in its discovery literature, demonstrates high selectivity for the human CCR2 receptor.^[1] Extensive screening has shown that the compound exhibits minimal to no activity against a panel of other relevant chemokine receptors at concentrations significantly higher than its effective concentration at CCR2.

Table 1: Comparative Activity of **JNJ-41443532** Against a Panel of Chemokine Receptors

Receptor Target	Ligand Binding Inhibition	Concentration
hCCR2	IC50 = 37 nM	-
CCR1	No significant inhibition	25 μ M
CCR3	No significant inhibition	25 μ M
CCR4	No significant inhibition	25 μ M
CCR5	No significant inhibition	25 μ M
CXCR1	No significant inhibition	25 μ M
CXCR2	No significant inhibition	25 μ M
CXCR4	No significant inhibition	25 μ M
CX3CR1	No significant inhibition	25 μ M

Data sourced from Zhang et al., ACS Medicinal Chemistry Letters, 2012.[\[1\]](#)

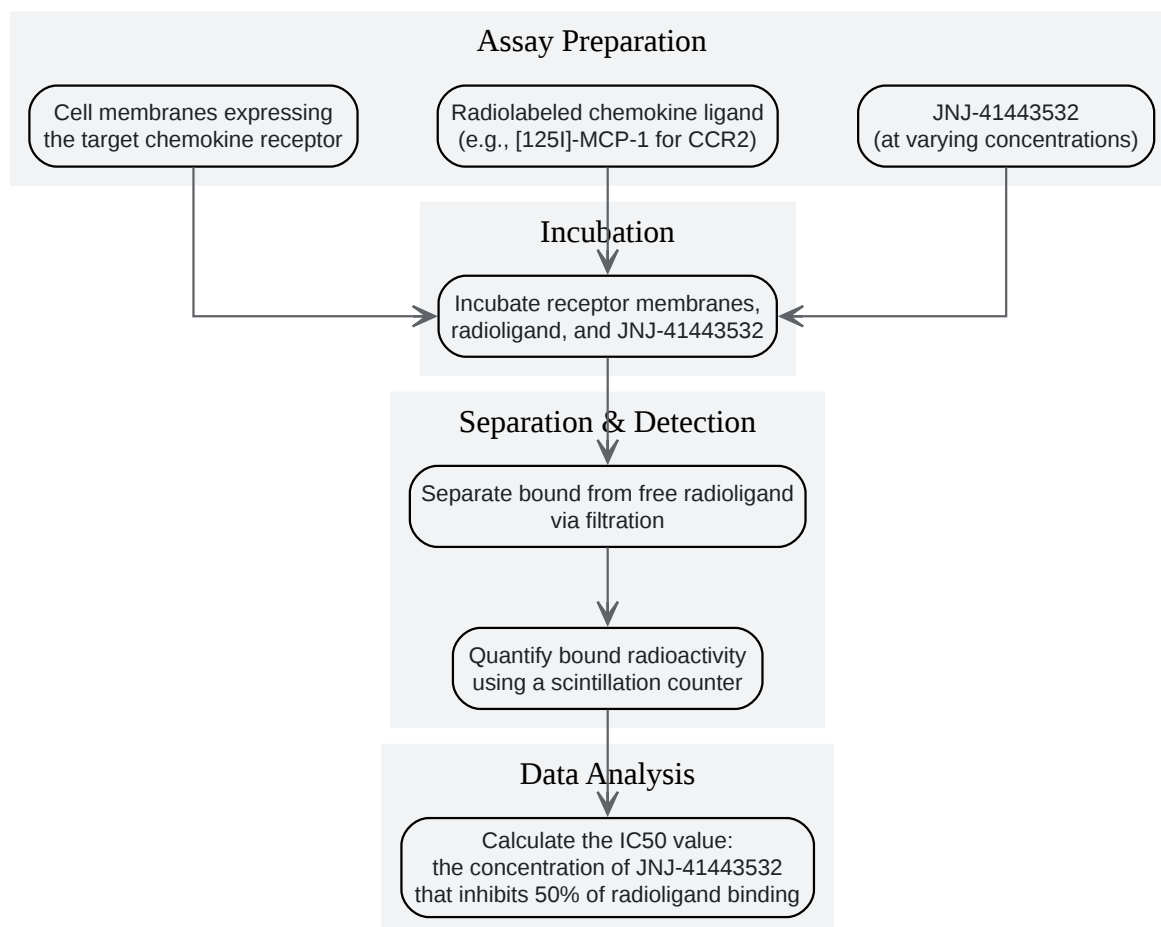
In addition to its selectivity against other chemokine receptors, **JNJ-41443532** also shows a favorable safety profile with a low affinity for the hERG channel (IC50 > 50 μ M), a critical consideration in drug development to avoid cardiac side effects.[\[1\]](#)

Experimental Protocols

The data presented in this guide is based on established in vitro assays to determine the binding affinity and functional antagonism of **JNJ-41443532**.

Radioligand Binding Assay for Chemokine Receptors

The binding affinity of **JNJ-41443532** to various chemokine receptors was determined using a competitive radioligand binding assay.

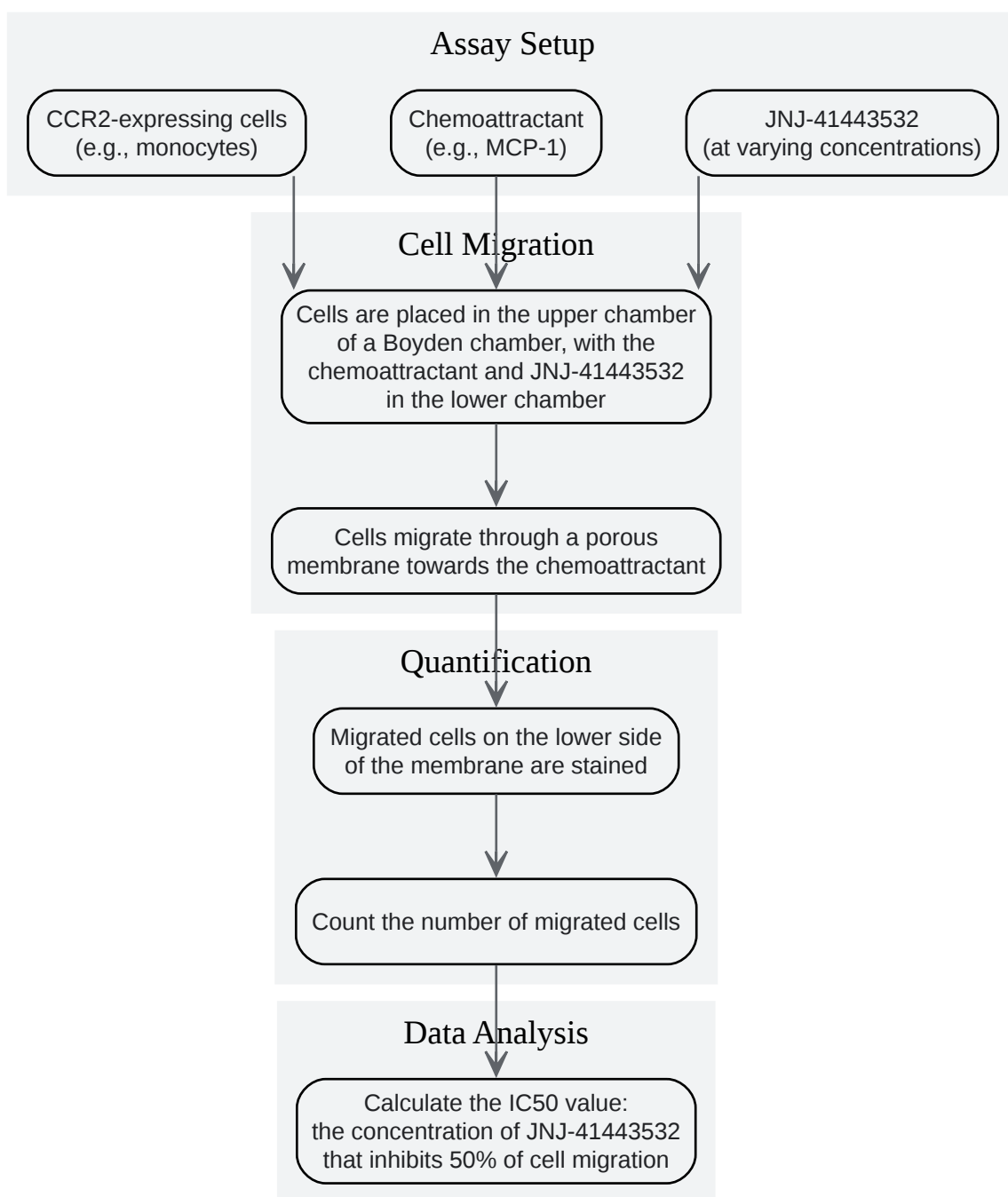


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Caption: Workflow for determining receptor binding affinity.

Chemotaxis Assay

The functional antagonism of **JNJ-41443532** at the CCR2 receptor was assessed by its ability to inhibit the migration of cells towards a chemoattractant.

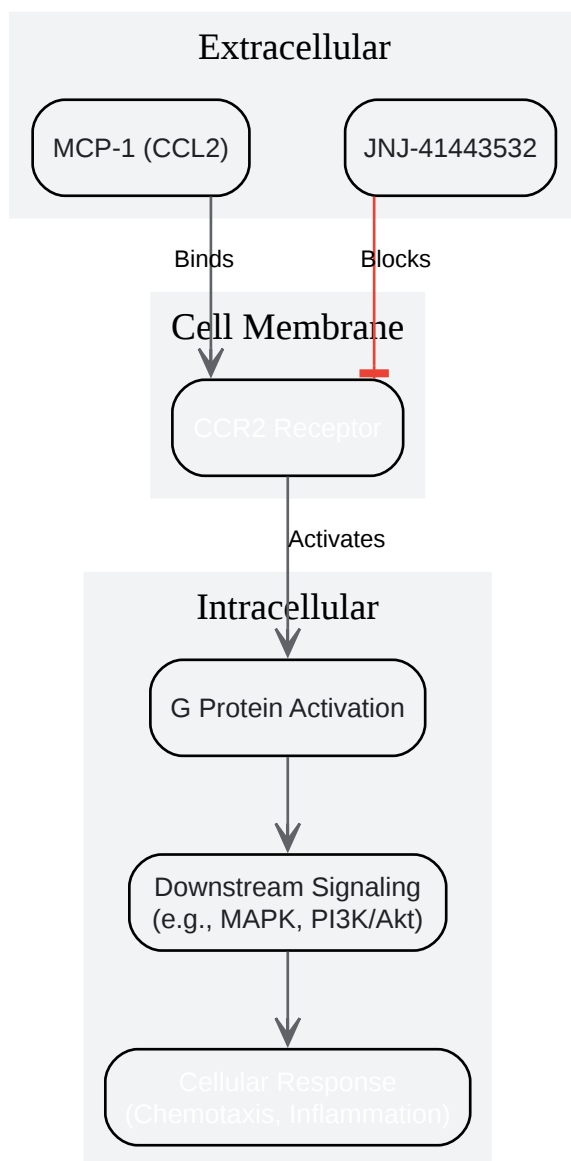


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Caption: Workflow of the chemotaxis assay.

CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand (e.g., MCP-1/CCL2), initiates a signaling cascade leading to cellular responses such as chemotaxis, inflammation, and cell proliferation. **JNJ-41443532** acts as an antagonist, blocking the binding of MCP-1 and thereby inhibiting these downstream effects.



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Caption: Simplified CCR2 signaling pathway and the antagonistic action of **JNJ-41443532**.

In summary, **JNJ-41443532** is a highly selective CCR2 antagonist with potent inhibitory activity. Its lack of significant off-target effects on other chemokine receptors underscores its potential

as a targeted therapeutic agent for inflammatory and autoimmune diseases where CCR2 signaling plays a crucial role.

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References

- 1. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
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